rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one
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Overview
Description
The compound rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one is a complex organic molecule characterized by a bromophenyl group attached to a hexahydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the hexahydroisoindolone core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
The compound rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
The compound rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rel-(3aS,7aR)-5-(3-chlorophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one: Similar structure with a chlorine atom instead of bromine.
rel-(3aS,7aR)-5-(3-fluorophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen atoms. This can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-12-3-1-2-9(7-12)10-4-5-13-11(6-10)8-16-14(13)17/h1-3,6-7,11,13H,4-5,8H2,(H,16,17)/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGDQHQLJMOPHF-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2C1C(=O)NC2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C[C@H]2[C@@H]1C(=O)NC2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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